molecular formula C28H29N5O5S2 B2590725 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 689770-69-2

4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No. B2590725
CAS RN: 689770-69-2
M. Wt: 579.69
InChI Key: KOTCCNDKYNLHTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification, and their analysis is determined using techniques such as IR spectroscopy , 1H NMR spectroscopy , 13C NMR spectroscopy , and elemental methods .

Scientific Research Applications

Herbicidal Activity Against Phalaris minor

ELC5: has demonstrated herbicidal potential against Phalaris minor, a major weed in wheat crops. Isoproturon, a widely used herbicide, developed resistance in 1992. Computational studies prioritized ELC5 as a promising herbicide candidate. It binds to the QB site of the D1 protein in photosystem-II (PS-II), disrupting electron transfer during photosynthesis. Molecular dynamics simulations and binding free energy calculations confirmed its stability and favorable binding. In laboratory assays, ELC5 showed comparable activity to isoproturon against P. minor .

Anti-Inflammatory and Analgesic Properties

Indole derivatives related to ELC5 have shown biological potential. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities. These compounds could be explored further for therapeutic applications .

Photophysical Properties

ELC5: belongs to the quinazoline family. A synthetic approach has been proposed to create novel 2-aryl-4-(morpholin-4-yl)quinazolines. These compounds were investigated for their photophysical properties. Comparisons with 2-thienyl-4-(morpholin-4-yl)quinazolines revealed interesting insights .

properties

IUPAC Name

4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5S2/c29-40(36,37)23-8-3-19(4-9-23)11-12-30-26(34)21-5-1-20(2-6-21)18-33-27(35)24-17-22(32-13-15-38-16-14-32)7-10-25(24)31-28(33)39/h1-6,8-9,22,24-25H,7,10-18H2,(H,30,34)(H,31,39)(H2,29,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKCSUVFFVXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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